REACTION_CXSMILES
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Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[NH:10][NH2:11].BrC1C=CC(F)=CC=1N.C(Cl)Cl.[OH-].[Na+]>O>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[NH:10][NH2:11] |f:0.1,4.5|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl.BrC1=C(C=C(C=C1)F)NN
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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BrC1=C(N)C=C(C=C1)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The CH2Cl2 layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous portion was further extracted with CH2Cl2 (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
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|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)F)NN
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.16 mol | |
AMOUNT: MASS | 33 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |